molecular formula C21H40O4 B15164762 2-(Heptadecan-8-YL)butanedioic acid CAS No. 464180-53-8

2-(Heptadecan-8-YL)butanedioic acid

Cat. No.: B15164762
CAS No.: 464180-53-8
M. Wt: 356.5 g/mol
InChI Key: HDYJZGZVRJDGIP-UHFFFAOYSA-N
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Description

2-(Heptadecan-8-YL)butanedioic acid is a chemical compound known for its unique structure and properties It consists of a butanedioic acid backbone with a heptadecan-8-yl group attached at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptadecan-8-YL)butanedioic acid typically involves the reaction of heptadecan-8-yl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions include the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Heptadecan-8-YL)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The heptadecan-8-yl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Heptadecan-8-YL)butanedioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and drug delivery applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Heptadecan-8-YL)butanedioic acid involves its interaction with specific molecular targets and pathways. The heptadecan-8-yl group may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function. Additionally, the butanedioic acid moiety can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoate
  • Heptadecan-9-yl 8-(2-hydroxyethyl)(6-oxo-6-undecoxyhexyl)aminooctanoate
  • Heptadecan-9-yl 8-(2-hydroxyethyl)(8-nonyloxy-8-oxooctyl)aminooctanoate

Uniqueness

2-(Heptadecan-8-YL)butanedioic acid is unique due to its specific structure, which combines a long alkyl chain with a butanedioic acid backbone. This combination imparts distinct physical and chemical properties, making it suitable for various applications that similar compounds may not fulfill.

Properties

CAS No.

464180-53-8

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

2-heptadecan-8-ylbutanedioic acid

InChI

InChI=1S/C21H40O4/c1-3-5-7-9-10-12-14-16-18(15-13-11-8-6-4-2)19(21(24)25)17-20(22)23/h18-19H,3-17H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

HDYJZGZVRJDGIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCC)C(CC(=O)O)C(=O)O

Origin of Product

United States

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